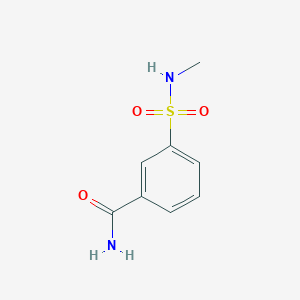
3-(Methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfamoyl)benzamide is an organic compound with the molecular formula C8H10N2O3S. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a benzamide core substituted with a methylsulfamoyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorosulfonylbenzoic acid as a starting material, followed by carbodiimide coupling with various amines . This method allows for the large-scale production of the compound with high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
3-(Methylsulfamoyl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, such as h-NTPDases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
3-(Benzylsulfonamido)benzamides: These compounds are potent and selective inhibitors of SIRT2, a deacetylase enzyme.
2,3-Dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamides: Used in various chemical and biological applications.
Uniqueness: 3-(Methylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylsulfamoyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
3-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
Clave InChI |
XIROSFBRFBFMHC-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)

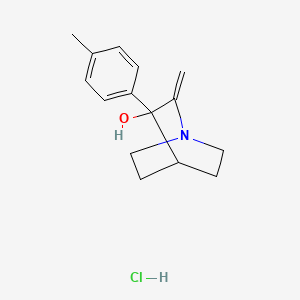
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)
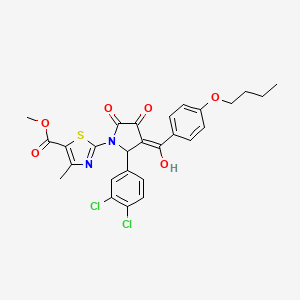
![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)
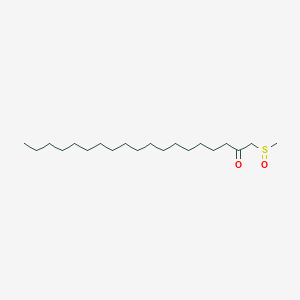
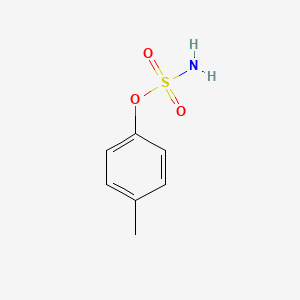
![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)
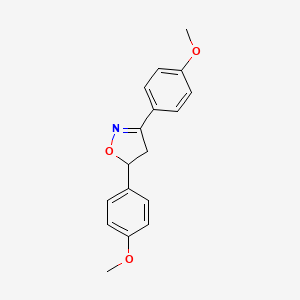

![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
